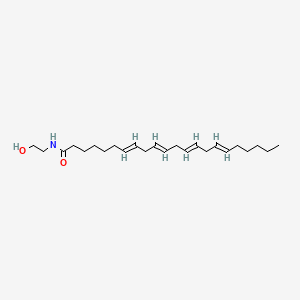
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine is a complex organic compound that belongs to the class of fatty acid ethanolamides. These compounds are known for their involvement in various biological processes, including signaling pathways and metabolic functions. The unique structure of this compound, characterized by multiple double bonds in the fatty acid chain, makes it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine typically involves the reaction of docosatetraenoic acid with ethanolamine. The process can be carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis using lipases or other amide-forming enzymes. These methods offer the advantage of higher specificity and milder reaction conditions, which can be beneficial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group of the ethanolamine moiety can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acid ethanolamides, and various substituted ethanolamides.
Wissenschaftliche Forschungsanwendungen
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of fatty acid ethanolamides in various chemical reactions.
Biology: Investigated for its role in cell signaling pathways and metabolic processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of (all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine involves its interaction with specific molecular targets, such as receptors and enzymes involved in lipid signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may interact with cannabinoid receptors or enzymes like fatty acid amide hydrolase, influencing processes like inflammation and pain perception.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-arachidonoylethanolamine (anandamide): Another fatty acid ethanolamide with similar biological functions.
N-oleoylethanolamine: Known for its role in regulating appetite and metabolism.
N-palmitoylethanolamine: Studied for its anti-inflammatory and analgesic properties.
Uniqueness
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine is unique due to its specific fatty acid chain structure, which includes multiple double bonds in a specific configuration. This structural uniqueness may confer distinct biological activities and interactions compared to other fatty acid ethanolamides.
Eigenschaften
Molekularformel |
C24H41NO2 |
|---|---|
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
(7E,10E,13E,16E)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6+,10-9+,13-12+,16-15+ |
InChI-Schlüssel |
FMVHVRYFQIXOAF-CGRWFSSPSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)NCCO |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















